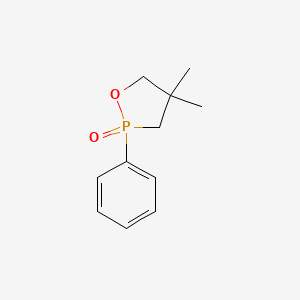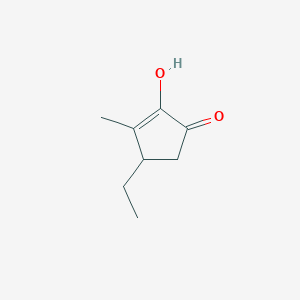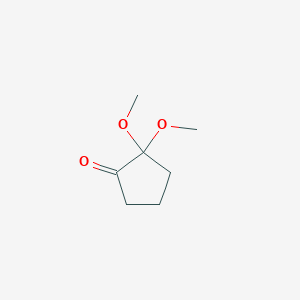
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide is a cyclic organophosphorus compound It is characterized by a five-membered ring containing both oxygen and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide typically involves the reaction of a phosphine with an epoxide. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired oxaphospholane. The reaction conditions often require a solvent such as toluene and a catalyst like zinc chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxaphospholane to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of poly(phosphine oxide) polymers.
Catalysis: The compound serves as a ligand in various catalytic reactions, including Suzuki coupling reactions.
Materials Science: Its unique structure makes it useful in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus atom can form bonds with transition metals, facilitating various catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-2-phenyl-2-oxazoline: Similar in structure but contains a nitrogen atom instead of phosphorus.
2-Phenyl-1,2-oxaphospholane: Lacks the 4,4-dimethyl substituents but shares the core oxaphospholane structure.
Uniqueness
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide is unique due to its specific substituents, which influence its reactivity and applications. The presence of both oxygen and phosphorus in the ring provides distinct chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
68900-53-8 |
|---|---|
Molekularformel |
C11H15O2P |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
4,4-dimethyl-2-phenyl-1,2λ5-oxaphospholane 2-oxide |
InChI |
InChI=1S/C11H15O2P/c1-11(2)8-13-14(12,9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
SBICJYUTCHUSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COP(=O)(C1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)

![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)

![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)



![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)

![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
